molecular formula C9H12ClNO B13028126 (1S,2R)-1-Amino-1-(4-chlorophenyl)propan-2-OL

(1S,2R)-1-Amino-1-(4-chlorophenyl)propan-2-OL

Cat. No.: B13028126
M. Wt: 185.65 g/mol
InChI Key: XBAXSYKCTIVRON-HZGVNTEJSA-N
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Description

(1S,2R)-1-Amino-1-(4-chlorophenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group, a chlorophenyl group, and a hydroxyl group attached to a propan-2-ol backbone. Its unique stereochemistry, denoted by the (1S,2R) configuration, plays a crucial role in its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(4-chlorophenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 4-chlorobenzaldehyde.

    Formation of Intermediate: The precursor undergoes a series of reactions, including condensation and reduction, to form an intermediate compound.

    Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the desired (1S,2R) configuration.

    Final Conversion: The resolved intermediate is further reacted with appropriate reagents to introduce the amino and hydroxyl groups, resulting in the final product.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of efficient catalysts, high-yield reaction conditions, and continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(4-chlorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

(1S,2R)-1-Amino-1-(4-chlorophenyl)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(4-chlorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-Amino-1-(4-chlorophenyl)propan-2-OL: This enantiomer has a different stereochemistry, leading to distinct biological activities.

    (1S,2R)-1-Amino-1-(4-fluorophenyl)propan-2-OL: The substitution of chlorine with fluorine alters the compound’s reactivity and potency.

    (1S,2R)-1-Amino-1-(4-bromophenyl)propan-2-OL:

Uniqueness

(1S,2R)-1-Amino-1-(4-chlorophenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(4-chlorophenyl)propan-2-ol

InChI

InChI=1S/C9H12ClNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3/t6-,9-/m1/s1

InChI Key

XBAXSYKCTIVRON-HZGVNTEJSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC=C(C=C1)Cl)N)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)Cl)N)O

Origin of Product

United States

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